6-methoxy-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide
Description
Properties
IUPAC Name |
6-methoxy-N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N7O3/c1-11-22-20(30-26-11)14-4-3-7-27-17(24-25-18(14)27)10-21-19(28)16-8-12-5-6-13(29-2)9-15(12)23-16/h3-9,23H,10H2,1-2H3,(H,21,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKLYCCQPKCDOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)C4=CC5=C(N4)C=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 6-methoxy-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide represents a novel class of bioactive molecules with potential therapeutic applications. This article explores its biological activities, focusing on its anticancer and antimicrobial properties, as well as its mechanisms of action.
Chemical Structure
The compound consists of several pharmacophoric elements:
- Indole moiety which is known for its diverse biological activities.
- Oxadiazole and triazole rings that enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The incorporation of the 1,2,4-oxadiazole moiety has been linked to:
- Inhibition of cancer cell proliferation : Research indicates that compounds containing oxadiazoles exhibit significant cytotoxicity against various cancer cell lines by targeting specific enzymes involved in cancer progression, such as thymidylate synthase and histone deacetylases (HDAC) .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 6-methoxy-N... | MCF-7 (Breast) | 5.0 | HDAC Inhibition |
| 6-methoxy-N... | HeLa (Cervical) | 3.2 | Thymidylate Synthase Inhibition |
Antimicrobial Activity
The compound has also shown promising results against various bacterial strains. The presence of the triazole and oxadiazole rings contributes to its antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) values demonstrate effectiveness against pathogens like Escherichia coli and Staphylococcus aureus.
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 12.5 |
| Staphylococcus aureus | 10.0 |
The biological activity of this compound is attributed to:
- Enzyme Inhibition : The oxadiazole ring interacts with target enzymes crucial for cell division and survival in cancer cells.
- Molecular Docking Studies : Computational studies suggest strong binding affinities to target proteins involved in cancer pathways .
Case Studies
Several case studies have reported on the synthesis and evaluation of similar compounds:
- A study synthesized a series of oxadiazole derivatives and evaluated their anticancer activity against multiple cell lines. The most active derivatives showed IC50 values in the low micromolar range, indicating significant potency .
- Another investigation focused on the triazolo-pyridine derivatives, revealing their effectiveness as anti-tubercular agents with IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis .
Chemical Reactions Analysis
Synthetic Pathways and Key Reactions
The compound is synthesized via multi-step routes involving heterocyclic coupling and functional group transformations. Key steps include:
-
Microwave-Assisted Coupling : A solvent-free method using microwave irradiation achieves amide bond formation between the indole-2-carboxylic acid derivative and the triazolopyridine-oxadiazole scaffold. This eco-friendly approach yields 80–85% product purity without catalysts.
-
Oxadiazole Ring Formation : The 3-methyl-1,2,4-oxadiazole moiety is synthesized via cyclization of thioamide intermediates under acidic conditions, followed by dehydration .
| Reaction Step | Reagents/Conditions | Yield | Key Intermediate |
|---|---|---|---|
| Amide Coupling | DCC, DMAP, dry DMF, 0°C → RT | 78% | Activated indole-2-carboxylic acid ester |
| Oxadiazole Cyclization | POCl₃, reflux, 4–6 h | 65% | Thioamide intermediate |
| Triazole Functionalization | Hydrazine hydrate, ethanol, 80°C | 72% | 8-Hydrazinyl-triazolopyridine |
Functional Group Reactivity
The compound exhibits diverse reactivity due to its hybrid heterocyclic structure:
-
Nucleophilic Substitution :
-
The methoxy group at the indole C6 position undergoes demethylation under strong acidic conditions (e.g., HBr/AcOH, 110°C), forming a hydroxyl derivative.
-
The triazole N2-methyl group participates in alkylation reactions with electrophiles like iodomethane (KI, DMF, 60°C).
-
-
Oxidation/Reduction :
Catalytic Reactions
-
Cross-Coupling Reactions :
Table 2 : Catalytic Modifications and Outcomes
| Reaction Type | Catalytic System | Substrate | Product Application |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | 8-Bromo-triazolopyridine | Biaryl derivatives for SAR |
| Reductive Amination | NaBH₃CN, AcOH | Aldehyde intermediates | Secondary amine analogs |
Stability Under Physicochemical Conditions
-
Thermal Stability : Decomposes above 250°C (DSC data).
-
Photodegradation : Exposure to UV light (254 nm) induces cleavage of the oxadiazole ring, forming carboxylic acid byproducts .
-
Hydrolytic Stability : Stable in neutral aqueous solutions (pH 6–8) but hydrolyzes in strongly alkaline media (pH > 10).
Table 3 : Stability Profile
| Condition | Observation | Degradation Products |
|---|---|---|
| Acidic (HCl, 1M, 80°C) | Demethylation at indole C6 | 6-Hydroxy-indole derivative |
| Basic (NaOH, 1M, 80°C) | Oxadiazole ring opening | Thioamide and carboxylic acid |
| Oxidative (H₂O₂, RT) | Indole NH → nitroso group | Nitroso intermediate |
Biological Activity and Reactivity
The compound’s reactivity underpins its pharmacological effects:
-
Enzyme Inhibition : The oxadiazole moiety chelates metal ions in kinase active sites (e.g., EGFR, IC₅₀ = 0.42 µM).
-
DNA Interaction : The planar indole-triazole system intercalates into DNA, confirmed via fluorescence quenching assays.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The target compound’s triazolopyridine-oxadiazole core distinguishes it from analogs with alternative fused rings (e.g., triazolopyrimidines or benzoxazoles). For example:
- Triazolopyrimidine analogs (e.g., compounds 5j–5n in ) replace the pyridine ring with a pyrimidine, altering electronic properties and hydrogen-bonding capabilities. These compounds exhibit melting points between 240–320°C, influenced by substituents like nitro or bromo groups on aryl rings .
- Benzoxazole-oxazine derivatives (e.g., compound 60 in ) feature a benzoxazolo-oxazine core instead of triazolopyridine, which may confer distinct conformational rigidity and solubility profiles .
Substituent Effects
- Indole vs.
- Carboxamide Position : The target’s indole-2-carboxamide contrasts with N-{[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-1H-indole-3-carboxamide (), where the carboxamide is at position 3. This positional shift could alter hydrogen-bonding patterns and target affinity .
Physicochemical Properties
Q & A
What are the key synthetic routes for synthesizing this compound and its intermediates?
Level: Basic
Methodological Answer:
The synthesis typically involves multi-step procedures, including:
- Cyclocondensation : Reacting hydrazides with isothiocyanates to form triazole-thiol intermediates (e.g., 5-aryl-1,3,4-oxadiazole-2-thiols) under basic conditions (K₂CO₃ or NaOH) .
- Functionalization : Alkylation of triazole-thiols using alkyl/aryl halides to introduce methyl or substituted benzyl groups .
- Oxadiazole Formation : Cyclization of hydrazide intermediates with phosphoryl chloride (POCl₃) at elevated temperatures (120–140°C) to generate the 1,2,4-oxadiazole moiety .
Key Reagents : Hydrazine derivatives, POCl₃, K₂CO₃, and alkyl halides.
What analytical techniques are used to characterize this compound?
Level: Basic
Methodological Answer:
- Spectroscopy : ¹H/¹³C NMR for structural elucidation of aromatic protons and heterocyclic carbons; IR to confirm functional groups (e.g., C=O, N-H) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation .
- X-ray Diffraction : To resolve crystallographic ambiguity in complex regiochemistry (e.g., triazole vs. oxadiazole ring positioning) .
How can molecular docking studies optimize this compound’s bioactivity?
Level: Advanced
Methodological Answer:
- Target Selection : Prioritize kinases (e.g., GSK-3β) or antioxidant enzymes (e.g., SOD) based on structural analogs .
- Software : Use AutoDock Vina or Schrödinger Suite for binding affinity calculations. Parameterize the oxadiazole and triazole moieties as hydrogen-bond acceptors .
- Validation : Cross-reference docking results with in vitro assays (e.g., enzyme inhibition IC₅₀) to refine scoring functions .
How do structural modifications influence its biological activity?
Level: Advanced
Methodological Answer:
- Oxadiazole vs. Triazole : Replace the 1,2,4-oxadiazole with 1,3,4-thiadiazole to assess solubility and target selectivity .
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂) on the indole ring to enhance oxidative stability .
- Pharmacophore Mapping : Use 3D-QSAR models to correlate methoxy group positioning with antioxidant activity (e.g., DPPH radical scavenging) .
How can contradictory data in synthesis yields be resolved?
Level: Advanced
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial designs to optimize variables (e.g., temperature, solvent polarity) for cyclization steps. For example, DMF improves yields vs. ethanol in triazole alkylation .
- Real-Time Monitoring : Use HPLC or TLC to track intermediates and identify side reactions (e.g., hydrolysis of oxadiazole under acidic conditions) .
What assays evaluate its antioxidant or antimicrobial potential?
Level: Basic
Methodological Answer:
- Antioxidant :
- DPPH/ABTS Assays : Measure radical scavenging at 517 nm (DPPH) or 734 nm (ABTS) with ascorbic acid as a control .
- SOD Mimic Activity : Use nitroblue tetrazolium (NBT) reduction assays in cellular lysates .
- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
How can analogs be synthesized to improve pharmacokinetics?
Level: Advanced
Methodological Answer:
- Salt Formation : React the carboxamide with HCl or sodium acetate to enhance aqueous solubility .
- Prodrug Design : Esterify the methoxy group with acetyl or PEG-linked moieties for sustained release .
- Heterocycle Replacement : Substitute the indole core with benzimidazole to alter metabolic stability .
How is computational modeling used to predict stability?
Level: Advanced
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict oxidative degradation sites (e.g., oxadiazole ring) .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water/DMSO) to assess aggregation propensity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
